

L-Tyrosine-3,5-¹³C₂ in Research: A Technical Guide

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Compound of Interest

Compound Name: *L-Tyrosine-3,5-13C2*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Tyrosine-3,5-¹³C₂ is a stable isotope-labeled form of the non-essential amino acid L-tyrosine. This isotopic labeling, where two carbon atoms (at positions 3 and 5 of the phenol ring) are replaced with the heavy isotope ¹³C, renders the molecule distinguishable from its endogenous counterpart by mass spectrometry. This key feature makes L-Tyrosine-3,5-¹³C₂ an invaluable tool in various research applications, primarily as a tracer for metabolic pathway analysis and as an internal standard for precise quantification.^[1] This guide provides a detailed overview of its core applications, experimental methodologies, and data interpretation for the scientific community.

Core Applications in Research

The primary utility of L-Tyrosine-3,5-¹³C₂ lies in its application in stable isotope tracing studies and as an internal standard in quantitative mass spectrometry-based assays. These applications are critical in the fields of metabolomics, proteomics, and neuroscience.

Metabolic Pathway and Flux Analysis

L-Tyrosine-3,5-¹³C₂ serves as a tracer to elucidate the kinetics and flux through various metabolic pathways involving tyrosine. By introducing the labeled tyrosine into a biological system (in vivo or in vitro), researchers can track the incorporation of the ¹³C atoms into downstream metabolites. This allows for the quantitative measurement of metabolic rates and the identification of active pathways.

A key pathway studied using labeled tyrosine is the synthesis of catecholamines, a class of neurotransmitters and hormones including dopamine, norepinephrine, and epinephrine.[\[2\]](#) Tyrosine is the direct precursor to these vital molecules, and understanding the rate of this conversion is crucial in neuroscience and endocrinology research.[\[3\]](#)

Table 1: Representative Data from a Metabolic Flux Analysis Study

Parameter	Value	Unit	Method
Tyrosine to L-DOPA flux rate	15.8 ± 2.1	nmol/g tissue/hr	LC-MS/MS
Dopamine turnover rate	10.2 ± 1.5	nmol/g tissue/hr	LC-MS/MS
Norepinephrine synthesis rate	3.5 ± 0.8	nmol/g tissue/hr	LC-MS/MS

Note: The data presented in this table are illustrative and compiled from typical findings in metabolic flux analysis studies. Actual values will vary depending on the experimental model and conditions.

Protein Synthesis and Turnover Studies

The rate of protein synthesis and degradation can be quantified using stable isotope labeling with amino acids in cell culture (SILAC) or through *in vivo* labeling. By providing L-Tyrosine-3,5-¹³C₂ in the culture medium or administering it to an organism, the rate of its incorporation into newly synthesized proteins can be measured. This provides a dynamic view of proteome maintenance and response to various stimuli.[\[4\]](#)

Table 2: Example Data from a Protein Turnover Study

Protein	Half-life (t _{1/2})	Synthesis Rate (pmol/mg protein/day)	Method
Albumin	20.5 days	150	GC-MS
Tyrosine Aminotransferase	2.5 hours	3500	LC-MS/MS
Cytochrome P450	48 hours	800	LC-MS/MS

Note: This table provides representative data to illustrate the application of labeled tyrosine in determining protein kinetics. Specific values are dependent on the protein, tissue, and experimental context.

Internal Standard for Quantitative Mass Spectrometry

Due to its chemical identity with endogenous L-tyrosine, L-Tyrosine-3,5-¹³C₂ is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[\[1\]](#) When added to a biological sample at a known concentration at the beginning of the sample preparation process, it co-elutes with the unlabeled analyte and is detected at a different mass-to-charge ratio (m/z). This allows for the correction of variability introduced during sample extraction, processing, and instrument analysis, leading to highly accurate and precise quantification of tyrosine and its metabolites.

Table 3: Performance Characteristics of an LC-MS/MS Assay for Tyrosine using L-Tyrosine-3,5-¹³C₂ as an Internal Standard

Parameter	Value
Linearity (r ²)	>0.995
Lower Limit of Quantification (LLOQ)	1.0 ng/mL
Intra-day Precision (%CV)	< 5%
Inter-day Precision (%CV)	< 7%
Accuracy (% bias)	95-105%

Note: The values in this table represent typical performance metrics for a validated bioanalytical method.

Experimental Protocols

Protocol 1: Metabolic Flux Analysis of Catecholamine Synthesis in Brain Tissue

This protocol outlines a general procedure for tracing the conversion of tyrosine to catecholamines in a rodent model.

- Tracer Administration: A bolus injection of L-Tyrosine-3,5-¹³C₂ (e.g., 50 mg/kg) is administered intraperitoneally to the animal.
- Tissue Collection: At predetermined time points (e.g., 15, 30, 60, 120 minutes) post-injection, animals are euthanized, and brain tissue (e.g., striatum, prefrontal cortex) is rapidly dissected and flash-frozen in liquid nitrogen to halt metabolic activity.
- Sample Preparation:
 - Brain tissue is homogenized in a solution of 0.1 M perchloric acid containing an antioxidant (e.g., sodium metabisulfite).
 - The homogenate is centrifuged at high speed (e.g., 14,000 x g) at 4°C to precipitate proteins.
 - The supernatant, containing the metabolites, is collected and filtered.
- LC-MS/MS Analysis:
 - An aliquot of the supernatant is injected onto a reverse-phase C18 column.
 - Metabolites are separated using a gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of organic solvent (e.g., methanol or acetonitrile) and a pH modifier (e.g., formic acid).
 - The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific mass transitions for unlabeled and ¹³C-labeled tyrosine, L-DOPA, dopamine,

norepinephrine, and their metabolites.

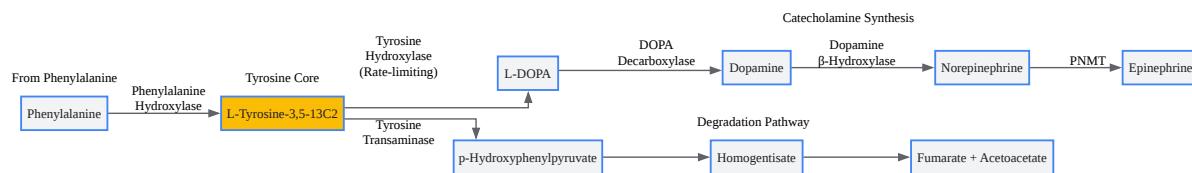
- Data Analysis: The ratio of the peak areas of the ^{13}C -labeled metabolites to their unlabeled counterparts is used to calculate the rate of synthesis and turnover.

Protocol 2: Use as an Internal Standard for Tyrosine Quantification in Plasma

This protocol describes the use of L-Tyrosine-3,5- $^{13}\text{C}_2$ as an internal standard for the quantification of endogenous tyrosine in plasma samples.

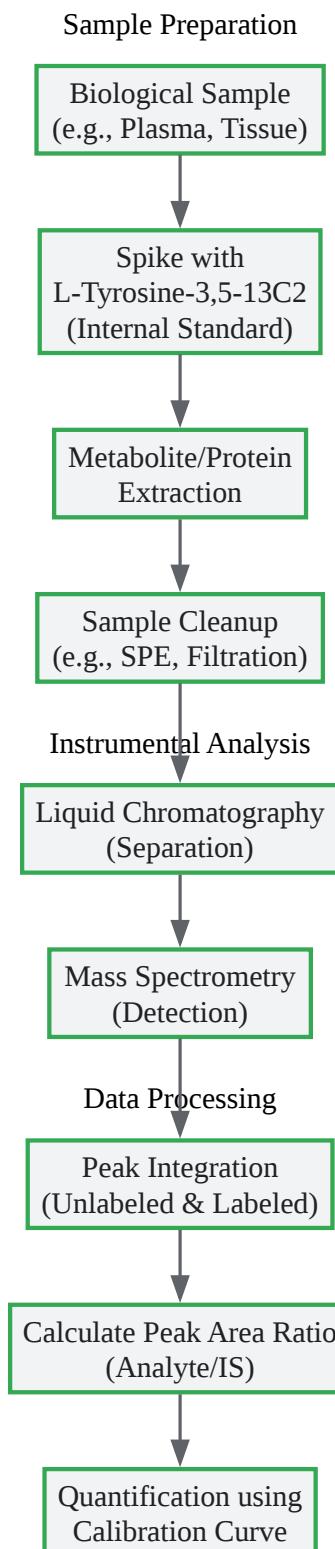
- Sample Preparation:
 - To a 50 μL plasma sample, add 10 μL of the internal standard working solution (L-Tyrosine-3,5- $^{13}\text{C}_2$ in a suitable solvent, e.g., 1 $\mu\text{g/mL}$).
 - Precipitate proteins by adding 200 μL of a cold organic solvent (e.g., acetonitrile or methanol).
 - Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
 - Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 μL of the initial mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample onto a suitable LC column (e.g., HILIC or reverse-phase).
 - Separate tyrosine from other plasma components using an appropriate gradient.
 - Detect and quantify the parent and product ions for both endogenous tyrosine and L-Tyrosine-3,5- $^{13}\text{C}_2$ using MRM.
- Quantification: A calibration curve is generated by plotting the peak area ratio of unlabeled tyrosine to the internal standard against the concentration of the calibrators. The concentration of tyrosine in the unknown samples is then determined from this curve.

Visualizations



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Caption: Metabolic pathways of L-Tyrosine, including its synthesis from phenylalanine, degradation, and conversion to catecholamines.



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